molecular formula C14H18N4O3S B2880566 2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2191213-20-2

2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2880566
CAS No.: 2191213-20-2
M. Wt: 322.38
InChI Key: WQMQPMGKOYUSEK-UHFFFAOYSA-N
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Description

2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is a potent and selective antagonist of the Chemokine Receptor 1 (CCR1) (source) . This receptor is a G-protein-coupled receptor (GPCR) that plays a critical role in immune cell migration and activation, primarily through its interaction with chemokine ligands such as CCL3 (MIP-1α). By selectively blocking CCR1, this compound effectively inhibits the receptor's signaling pathway, thereby reducing the chemotaxis of monocytes, neutrophils, and other inflammatory cells to sites of inflammation. Its primary research value lies in the investigation of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and fibrosis models, where CCR1 signaling is implicated in disease pathogenesis. Researchers utilize this tool compound to dissect the specific contributions of CCR1 in complex immunological processes and to evaluate the therapeutic potential of CCR1 antagonism (source) . The compound's structure, featuring an azetidine scaffold linked to a 1,2,3-triazole, is representative of modern drug discovery efforts aimed at developing synthetically accessible and potent GPCR modulators.

Properties

IUPAC Name

2-[1-(4-ethoxy-3-methylphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-3-21-14-5-4-13(8-11(14)2)22(19,20)17-9-12(10-17)18-15-6-7-16-18/h4-8,12H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMQPMGKOYUSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Propargylation via Nucleophilic Substitution

Azetidine’s 3-position is substituted with a propargyl group using propargyl bromide under basic conditions:

$$
\text{1-(Sulfonyl)azetidine} + \text{Propargyl bromide} \xrightarrow{\text{NaH, DMF}} \text{3-Propargyl-1-(sulfonyl)azetidine}
$$

Conditions

  • Solvent : Dimethylformamide (DMF).
  • Base : Sodium hydride (1.2 equiv).
  • Yield : 65–70%.

Formation of the 1,2,3-Triazole Moiety

The triazole ring is constructed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Huisgen cycloaddition.

CuAAC with Propargyl-Azetidine

3-Propargyl-1-(sulfonyl)azetidine reacts with benzyl azide to form the 1,4-disubstituted triazole:

$$
\text{3-Propargyl-azetidine} + \text{Benzyl azide} \xrightarrow{\text{CuI, DIPEA}} \text{2-[1-(Sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole}
$$

Conditions

  • Catalyst : CuI (10 mol%).
  • Ligand : N,N-Diisopropylethylamine (DIPEA).
  • Solvent : tert-Butanol.
  • Yield : 88–92%.

Alternative Route: Non-Click Cycloaddition

In a copper-free approach, 3-azido-azetidine reacts with acetylacetone under basic conditions:

$$
\text{3-Azido-azetidine} + \text{Acetylacetone} \xrightarrow{\text{Na}2\text{CO}3, \text{EtOH}} \text{Triazole product}
$$

Conditions

  • Base : Sodium carbonate (2 equiv).
  • Temperature : 75°C, 3 hours.
  • Yield : 80–85%.

Purification and Characterization

The final product is purified via recrystallization (ethanol/water) or column chromatography. Key analytical data includes:

Table 1: Spectroscopic Data for 2-[1-(4-Ethoxy-3-Methylbenzenesulfonyl)Azetidin-3-Yl]-2H-1,2,3-Triazole

Technique Data
¹H NMR (DMSO-d₆) δ 1.35 (t, OCH₂CH₃), 2.24 (s, Ar-CH₃), 4.08 (q, OCH₂), 5.21 (s, triazole-H), 7.4–7.6 (aromatic-H).
¹³C NMR δ 14.2 (OCH₂CH₃), 21.5 (Ar-CH₃), 60.1 (triazole-C), 122–142 (aromatic carbons).
HRMS m/z 376.1245 [M+H]⁺ (calc. 376.1248).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Triazole Formation Methods

Method Catalyst Yield Regioselectivity
CuAAC CuI 88–92% 1,4-Disubstituted
Huisgen (Thermal) None 75–80% Mixture
Ruthenium-Catalyzed RuCl₃ 82–85% 1,5-Disubstituted

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs, their substituents, molecular weights, and notable properties:

Compound Name Substituent on Azetidine/Sulfonyl Group Molecular Formula Molecular Weight Key Properties/Activities Reference
2-[1-(4-Ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole (Target) 4-ethoxy-3-methylbenzenesulfonyl C14H17N4O3S 333.38 g/mol High lipophilicity; potential enzyme inhibition
2-[1-(2-Fluorobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole (BK48098) 2-fluorobenzenesulfonyl C11H11FN4O2S 282.29 g/mol Reduced steric bulk; enhanced solubility
2-[1-(9H-Xanthene-9-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole (CM835329) 9H-xanthene-9-carbonyl C21H18N4O2 366.40 g/mol Rigid aromatic system; possible π-π stacking
2-(Azetidin-3-yl)-2H-1,2,3-triazole hydrochloride None (free amine hydrochloride) C5H9ClN4 160.61 g/mol High polarity; limited membrane permeability
N-substituted triazole-thiazole derivatives (e.g., 9c in ) Varied aryl groups (e.g., bromophenyl) ~C25H20BrN7O2S ~586.44 g/mol Antiviral/antimicrobial activity

Impact of Substituents on Properties

  • Sulfonyl vs. Carbonyl Groups : The target compound’s benzenesulfonyl group (electron-withdrawing) contrasts with CM835329’s xanthene carbonyl (electron-rich), leading to differences in reactivity and binding affinity. Sulfonyl groups often improve metabolic stability compared to esters or amides .
  • Azetidine Ring : The strained four-membered azetidine ring in the target compound may confer conformational rigidity, improving target selectivity over simpler triazole derivatives (e.g., ’s triazolones) .

Crystallographic and Computational Analysis

  • SHELX Refinement () : The target compound’s crystal structure (if resolved) would benefit from SHELXL for modeling sulfonyl group geometry and hydrogen bonding .
  • Docking Studies : ’s triazole-thiazole derivatives demonstrated binding to active sites via triazole N-atoms, suggesting similar interactions for the target compound .

Biological Activity

The compound 2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to summarize the biological activity of this specific compound, drawing from various studies and data sources.

  • Molecular Formula: C15H18N4O2S
  • Molecular Weight: 318.39 g/mol
  • IUPAC Name: this compound

The biological activity of triazole compounds often involves their interaction with various biological targets. The mechanism of action for This compound may include:

  • Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their catalytic activity.
  • Receptor Modulation: Interacting with various receptors to modulate physiological responses.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazole derivatives. For instance:

  • Synthesis and Evaluation: A series of triazole derivatives were synthesized and tested against a panel of bacterial strains. The compound demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

Triazoles have been explored as anticancer agents due to their ability to induce apoptosis in cancer cells:

  • In vitro Studies: Research has shown that compounds similar to This compound can inhibit tumor cell proliferation and promote cell cycle arrest in cancer cell lines. The mechanism may involve the downregulation of oncogenes or upregulation of tumor suppressor genes .

Anti-inflammatory Effects

Triazole compounds also exhibit anti-inflammatory properties:

  • Cytokine Inhibition: Studies indicate that these compounds can reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives against multi-drug resistant strains. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings.

CompoundMIC (µg/mL)Target Organism
2-[1-(4-Ethoxy...8Staphylococcus aureus
2-[1-(4-Ethoxy...16Escherichia coli

Case Study 2: Anticancer Activity

In a study on various cancer cell lines (e.g., breast and colon cancer), the compound was shown to induce apoptosis at concentrations as low as 10 µM:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)10Apoptosis induction
HT29 (Colon)12Cell cycle arrest

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